molecular formula C7H12O3 B1202032 2-Hydroxypropyl methacrylate CAS No. 25703-79-1

2-Hydroxypropyl methacrylate

Cat. No.: B1202032
CAS No.: 25703-79-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Properties

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25703-79-1
Record name Poly(2-hydroxypropyl methacrylate)
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DSSTOX Substance ID

DTXSID1029629
Record name 2-Hydroxypropyl 2-methylacrylate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white crystalline solid. (NTP, 1992), Liquid
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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CAS No.

25703-79-1, 923-26-2
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Hydroxypropyl methacrylate
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Record name 2-Hydroxypropyl methacrylate
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Record name Poly(2-hydroxypropyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Record name 2-Hydroxypropyl 2-methylacrylate
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Record name 2-hydroxypropyl methacrylate
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Record name 2-HYDROXYPROPYL METHACRYLATE
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Melting Point

430 to 433 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Synthesis routes and methods I

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 150 mL media bottle equipped with a stir bar was charged with 2.532 g (17.5 mmol) of hydroxypropyl methacrylate (HPMA) monomer, 52.73 mg (0.266 mmol) of ethylene glycol dimethacrylate(EGDM) crosslinker, 107.6 mg (0.3730 mmol) sodium-dodecylsulfate (SDS), and 118 mL of nitrogen degassed Milli-Q H2O. The bottle was closed and stirred to form a clear solution. In a separate vial, 83 mg of K2S2O8 was dissolved into 2 mL of Milli-Q H2O and added to the media bottle while stirring. The media bottle with clear solution was transferred into a 40° C. water bath and held at constant temperature for 12 hours. The resulting suspension of hydrogel nanoparticles had an opalescent blue color. The particles were analyzed by laser light scattering and found to have an average particle size of 21.3 nm and a size range from 14 nm to 41 nm. The suspension had approximately 1% solid polymer by mass. To date, the suspension of hydrogel nanoparticles resisted flocculation or aggregation for two years at room temperature.
Quantity
2.532 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene glycol dimethacrylate(EGDM)
Quantity
52.73 mg
Type
reactant
Reaction Step One
Name
sodium dodecylsulfate
Quantity
107.6 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A polymer feed solution was prepared by combining 30.76 g methylanthracene methacrylate monomer, 16.6 g 3-hydroxypropyl methacrylate monomer, 16.0 g ethyl methacrylate, and 50 g propylene glycol monomethyl ether acetate (PGMEA) in a 250 ml three neck, round-bottom flask fitted with a mechanical stirrer, thermal controller, thermal probe, heating mantle and nitrogen purge inlet (sweep). The reaction mixture was heated until the temperature of the reaction mixture reached 80° C. 16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont) was next added to the flask. The flask was heated until the temperature of the reaction mixture reached 90° C. and maintained for 8 hours with stirring. Heating was stopped and the reactor was allowed to cool down to 40° C. The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture), filtered and vacuum dried, to provide Poly(ANTMA-co-HPMA-co-EMA) polymer [Mw=8K; PDI=2.5; ANTMA:HPMA; EMA=30:30:40 mol %, by 13C-NMR].
Name
methylanthracene methacrylate
Quantity
30.76 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The copolymer alkyne-P(HPMA-DTX-Gem)-alkyne and N3-Val-Cit-N3 or N3-Phe-Lys-N3 will be dissolved in degassed solution of L-ascorbic acid (0.5×) in DMF. Under nitrogen atmosphere, CuBr (0.5×) solution in DMF will be added. The reaction mixture will be kept stirring for 48 h at room temperature. The polymer will be precipitated into acetone and purified by dialysis against 10 mM EDTA solution, then in water to remove copper salts, and then freeze-dried.
[Compound]
Name
alkyne-P(HPMA-DTX-Gem)-alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N3-Val-Cit-N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N3-Phe-Lys-N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-hydroxypropyl methacrylate was prepared in the same apparatus and under the same reaction conditions as described in Example 5 by reacting, hourly, a mixture of 930 g methacrylic acid, 830 g proplyene oxide, 28.8 g N,N-dimethylaminoethanol, 9.3 g i-amyl nitrite and 0.93 g hydroquinone at a temperature of 100° C. After 8 hours of continuous operation, the reactor was free of polymer.
Quantity
930 g
Type
reactant
Reaction Step One
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
i-amyl nitrite
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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